molecular formula C8H8N2O3 B2792906 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1325304-60-6

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B2792906
M. Wt: 180.163
InChI Key: GCVCGPPYESIYPU-UHFFFAOYSA-N
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Description

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a chemical compound with the empirical formula C10H12N2O3 . It is a solid substance . This compound has been used in the preparation of carbon dot-based biosensors .


Synthesis Analysis

The synthesis of this compound has been reported in the context of creating carbon dot-based biosensors . The synthesis involves the preparation of IPCA-appended CDs, which are used as biosensors suitable for the analysis of cholesterol and β-galactosidase activity .


Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid group attached to an imidazo[1,2-a]pyridine ring . The SMILES string representation of the molecule is O=C(C(C=C1)=C(NCC2)N2C1=O)OCC .


Chemical Reactions Analysis

The compound has been used in the synthesis of carbon dot-based biosensors . The role of the compound in these reactions is to act as a support for the molecular fluorophores produced during the synthesis .


Physical And Chemical Properties Analysis

The compound is a solid substance . Its molecular weight is 208.21 . The compound’s InChI key is MIIPHIQWERQWMQ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Activities

Research indicates that derivatives of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine are used in the synthesis of various bioactive molecules. These compounds exhibit a range of biological activities. For example, derivatives of this compound have been found to act as angiotensin II receptor antagonists, showing potential for cardiovascular therapeutic applications (Kohara et al., 1996). Additionally, some derivatives exhibit antiallergic activity, indicating their potential use in the treatment of allergic reactions (Nohara et al., 1985).

Fluorescence and Carbon Dots

The compound has also been studied in the context of fluorescence. Specific derivatives, such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid, have been identified as the main ingredients and fluorescence origins in certain carbon dots, potentially expanding applications in nanotechnology and imaging (Shi et al., 2016).

Synthesis Techniques and Chemical Reactions

Various synthesis techniques and chemical reactions involving 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine derivatives have been explored. These studies contribute to our understanding of the compound's chemical properties and potential uses in creating new substances. For instance, a study demonstrated a stepwise approach to synthesizing derivatives of this compound, which could be useful in developing new pharmaceuticals or materials (Podhorez, 1991).

Future Directions

The compound’s fluorescence properties have inspired its use in the creation of carbon dot-based biosensors . These biosensors have potential applications in the analysis of cholesterol and β-galactosidase activity . Future research may continue to explore the compound’s potential in biosensor technology and other applications.

properties

IUPAC Name

5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-6-2-1-5(8(12)13)7-9-3-4-10(6)7/h1-2,9H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVCGPPYESIYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=CC(=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Citations

For This Compound
2
Citations
L Vallan, H Imahori - ACS applied electronic materials, 2022 - ACS Publications
Carbon dot (CD) is a general term that encompasses a plethora of organic materials obtained from different reagents and different synthetic routes. Beyond this variety, carbonization …
Number of citations: 13 pubs.acs.org
SK Channa - 2022 - etheses.whiterose.ac.uk
Regulatory limitations of TiO2 and ZnO (≤ 25% in sunscreen formulations) means the UV protection they can supply alone is limited. Carbon dots are desirable in many fields as they …
Number of citations: 2 etheses.whiterose.ac.uk

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